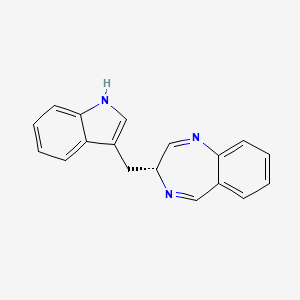

(3R)-3-(1H-indol-3-ylmethyl)-3H-1,4-benzodiazepine

Description

Properties

Molecular Formula |

C18H15N3 |

|---|---|

Molecular Weight |

273.3 g/mol |

IUPAC Name |

(3R)-3-(1H-indol-3-ylmethyl)-3H-1,4-benzodiazepine |

InChI |

InChI=1S/C18H15N3/c1-3-7-17-13(5-1)10-19-15(12-21-17)9-14-11-20-18-8-4-2-6-16(14)18/h1-8,10-12,15,20H,9H2/t15-/m1/s1 |

InChI Key |

PRBGPHVSMYLABR-OAHLLOKOSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C=N[C@@H](C=N2)CC3=CNC4=CC=CC=C43 |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC(C=N2)CC3=CNC4=CC=CC=C43 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-(1H-indol-3-ylmethyl)-3H-1,4-benzodiazepine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the condensation of an indole derivative with a benzodiazepine precursor under acidic or basic conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like Lewis acids or bases to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Chemical Reactions of Benzodiazepines

Benzodiazepines can undergo several chemical reactions, including alkylation, acylation, and oxidation. These reactions can modify the benzodiazepine ring or add new functional groups, potentially altering their pharmacological properties.

Alkylation Reactions

Alkylation reactions can introduce alkyl groups to the benzodiazepine ring, often at the nitrogen atom. This can be achieved using alkyl halides in the presence of a base.

Acylation Reactions

Acylation involves the introduction of acyl groups, typically using acyl chlorides or anhydrides. This can modify the benzodiazepine's solubility and biological activity.

Oxidation Reactions

Oxidation can introduce oxygen-containing functional groups, such as ketones or aldehydes, which can affect the compound's reactivity and biological properties.

1,4-Benzodiazepines

1,4-Benzodiazepines, like (3R)-3-(1H-indol-3-ylmethyl)-3H-1,4-benzodiazepine , can undergo various modifications. For instance, introducing aryl groups at specific positions can enhance their affinity for peripheral benzodiazepine receptors .

Thiazolo[3,2-a]indoles

While not directly related to benzodiazepines, thiazolo[3,2-a]indoles demonstrate complex cycloaddition reactions, which can provide insights into the synthesis of heterocyclic compounds with diverse pharmacological activities .

Data Tables and Research Findings

Given the lack of specific data on This compound , we can consider related compounds for insights into potential chemical reactions and their outcomes.

| Compound | Reaction Type | Conditions | Outcome |

|---|---|---|---|

| Benzodiazepine Derivatives | Alkylation | Alkyl halides, base | Alkylated benzodiazepines |

| Benzodiazepine Derivatives | Acylation | Acyl chlorides/anhydrides | Acylated benzodiazepines |

| Thiazolo[3,2-a]indoles | Cycloaddition | Zinc dichloride, dichloromethane | Complex heterocycles |

Scientific Research Applications

Antidepressant and Anxiolytic Properties

Research indicates that benzodiazepine derivatives, including (3R)-3-(1H-indol-3-ylmethyl)-3H-1,4-benzodiazepine, exhibit significant anxiolytic and antidepressant effects. These compounds interact with the gamma-aminobutyric acid (GABA) receptor system, enhancing inhibitory neurotransmission, which is crucial for managing anxiety and depression disorders. Studies have shown that modifications in the indole ring can enhance binding affinity and selectivity towards GABA receptors, potentially leading to more effective treatments with fewer side effects .

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases. Its ability to modulate neurotransmitter systems may provide therapeutic benefits in conditions such as Alzheimer's disease and Parkinson's disease. Preclinical studies suggest that it can help mitigate oxidative stress and inflammation in neuronal cells, which are key factors in neurodegeneration .

Anticancer Activity

Emerging research has pointed towards the anticancer potential of this compound. Some studies indicate that this compound can induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle regulators and pro-apoptotic factors. It has shown promise against various cancer cell lines, including breast and lung cancers .

Pharmaceutical Formulations

The compound's solubility and stability profiles make it a candidate for various pharmaceutical formulations. Researchers are exploring its incorporation into solid dosage forms such as tablets and capsules, as well as liquid formulations like syrups and injectables. The formulation strategies aim to enhance bioavailability while ensuring controlled release characteristics .

Cosmetic Applications

Due to its potential skin benefits, this compound is being studied for use in cosmetic products aimed at anti-aging and skin repair. Its antioxidant properties may help protect skin cells from damage caused by UV radiation and pollution, thus promoting healthier skin .

Case Studies

Mechanism of Action

The mechanism of action of (3R)-3-(1H-indol-3-ylmethyl)-3H-1,4-benzodiazepine involves its interaction with specific molecular targets in the body. The compound is believed to bind to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA and leading to its anxiolytic and sedative properties. The indole moiety may also contribute to its binding affinity and selectivity for certain receptor subtypes.

Comparison with Similar Compounds

Core Structure Variations

- Benzodiazepine Derivatives: The target compound and its dihydro-dione analog share a 1,4-benzodiazepine core.

- Synthetic vs. Natural Derivatives : BMS-214662, a synthetic benzodiazepine, incorporates a sulfonyl group and imidazole ring, enhancing its interaction with farnesyltransferase’s active site . In contrast, the natural derivatives lack these functional groups, explaining their lack of observed bioactivity .

Substituent Impact

- Indole vs. Imidazole : The indolylmethyl group in the target compound contrasts with the imidazole substituent in BMS-214662. Imidazole’s electron-rich nature and metal-coordinating ability are critical for BMS-214662’s enzymatic inhibition .

- Prenylation : While prenylated indoles (e.g., hydroxytakakiamide) are common in fungi, their absence in synthetic benzodiazepines like BMS-214662 highlights divergent biosynthetic pathways and pharmacological targets .

Pharmacological and Physicochemical Properties

- In contrast, BMS-214662 demonstrated curative efficacy in preclinical cancer models via farnesyltransferase inhibition .

Biological Activity

(3R)-3-(1H-indol-3-ylmethyl)-3H-1,4-benzodiazepine, a compound belonging to the benzodiazepine class, has garnered attention in pharmacological research due to its diverse biological activities. This article delves into the compound's biological activity, exploring its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHN

- Molecular Weight : 238.28 g/mol

This compound features a benzodiazepine core linked to an indole moiety, which is critical for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems:

- GABA Receptor Modulation : Benzodiazepines are known for their ability to enhance GABA receptor activity, leading to increased inhibitory neurotransmission. This mechanism contributes to anxiolytic and sedative effects.

- Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition : Recent studies have indicated that related compounds may inhibit IDO1, an enzyme involved in tryptophan metabolism. This inhibition can modulate immune responses and has implications in cancer therapy .

Biological Activities

The compound exhibits several biological activities, which can be summarized as follows:

Case Studies

Several studies have highlighted the efficacy of this compound in various contexts:

-

Anxiolytic Effects in Rodents :

- A study demonstrated that administration of the compound significantly reduced anxiety-like behaviors in rodents subjected to stress tests. The results indicated a dose-dependent response correlating with GABA receptor activation.

- Anticancer Activity :

Research Findings

Recent investigations into the compound's biological activity have produced noteworthy findings:

- A comprehensive review highlighted its potential as an IDO1 inhibitor, suggesting that it could enhance anti-tumor immunity by preventing tryptophan catabolism .

- Another study reported the synthesis of various derivatives of benzodiazepines with improved potency against specific cancer types, underscoring the importance of structural modifications for enhancing biological activity .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing the structural and chemical purity of (3R)-3-(1H-indol-3-ylmethyl)-3H-1,4-benzodiazepine?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection is critical for impurity profiling. Relative retention times and peak response ratios (e.g., impurities at RRT 0.5–2.1) should be validated against reference standards to ensure ≤0.5% for individual impurities and ≤2.0% total impurities . Spectroscopic techniques (NMR, IR) confirm stereochemistry and functional groups, particularly the indole and benzodiazepine moieties. Mass spectrometry (HRMS) verifies molecular weight (C₁₈H₁₅N₃O) and fragmentation patterns .

Q. How can researchers optimize the synthesis of this compound to improve yield and enantiomeric purity?

- Methodology : Use chiral catalysts (e.g., Rhodium-based) for asymmetric synthesis to enhance the (R)-enantiomer yield. Multi-step cyclization reactions, starting from indole-3-carbaldehyde and benzodiazepine precursors, require strict temperature control (e.g., −20°C for imine formation) and inert atmospheres to prevent racemization. Purification via flash chromatography (silica gel, hexane/ethyl acetate gradient) ensures ≥95% purity .

Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound?

- Methodology : Radioligand binding assays (e.g., [³H]-flumazenil displacement) quantify affinity for GABAₐ receptors. Functional assays (e.g., electrophysiology in Xenopus oocytes expressing α/β/γ subunits) assess potentiation of GABA-induced currents. Dose-response curves (EC₅₀ calculations) and selectivity profiling against related receptors (e.g., serotonin, dopamine) are essential .

Advanced Research Questions

Q. How do long-term exposure studies (≥1 year) inform the safety profile of this compound, particularly regarding physiological dependence?

- Methodology : Chronic rodent models (oral administration, 10–50 mg/kg/day) evaluate withdrawal symptoms (e.g., hyperexcitability, seizures) upon abrupt cessation. Neurochemical assays (HPLC-MS/MS) measure GABA and glutamate levels in cerebrospinal fluid. Longitudinal EEG monitoring identifies rebound hyperactivity. Comparative analysis with diazepam controls is critical to assess dependence liability .

Q. What experimental designs resolve contradictions between in vitro receptor affinity data and in vivo efficacy studies?

- Methodology : Pharmacokinetic-pharmacodynamic (PK-PD) modeling integrates parameters like brain penetration (logP >2.5), plasma protein binding (≥90%), and metabolite profiling (via LC-QTOF). Microdialysis in rodent brains quantifies unbound drug concentrations at GABAₐ-rich regions (e.g., hippocampus). Discrepancies may arise from allosteric modulation kinetics or active metabolites not detected in vitro .

Q. How can advanced impurity profiling techniques address batch-to-batch variability in preclinical studies?

- Methodology : Ultra-HPLC (UHPLC) coupled with charged aerosol detection (CAD) improves sensitivity for trace impurities (≤0.1%). Stability studies (40°C/75% RH for 6 months) identify degradation products. Structural elucidation via tandem MS/MS and nuclear Overhauser effect (NOE) NMR resolves stereochemical impurities .

Q. What interdisciplinary approaches link molecular mechanisms to clinical outcomes (e.g., reduced benzodiazepine prescriptions in pain management)?

- Methodology : Retrospective cohort studies using real-world data (e.g., EHRs) apply propensity score matching to control confounders. For example, odds ratios (OR) for benzodiazepine prescriptions at 3/6/12 months post-intervention (e.g., OR = 0.56–0.67) are calculated via logistic regression. Mechanistic studies (e.g., fMRI) correlate receptor occupancy with clinical endpoints .

Methodological Considerations Table

| Research Focus | Key Techniques | Critical Parameters | Evidence |

|---|---|---|---|

| Purity Assessment | UHPLC-CAD, HRMS | RRT thresholds, ≤0.5% impurity limits | |

| Pharmacokinetics | LC-QTOF, microdialysis | Brain-to-plasma ratio, metabolite half-life (t½) | |

| Long-Term Safety | Rodent EEG, withdrawal symptom scoring | Seizure threshold changes, glutamate/GABA ratios | |

| Clinical Correlation | Propensity score matching, fMRI | Adjusted ORs, receptor occupancy rates |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.